2-Ethyl-3,3-dimethylbutan-1-ol

Description

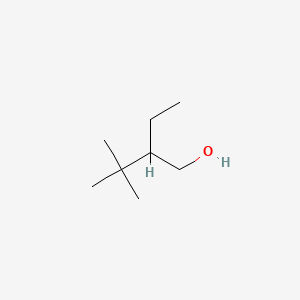

2-Ethyl-3,3-dimethylbutan-1-ol is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. Its structure features a hydroxyl group (-OH) on the first carbon of a four-carbon chain (butan-1-ol), with an ethyl group (-CH₂CH₃) attached to carbon 2 and two methyl groups (-CH₃) on carbon 3. This branching significantly influences its physical and chemical properties, distinguishing it from linear and less-branched alcohols .

Properties

CAS No. |

66576-56-5 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2-ethyl-3,3-dimethylbutan-1-ol |

InChI |

InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3 |

InChI Key |

WOVMYJCSCISMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Alkanes

Substitution: Alkyl halides

Scientific Research Applications

2-Ethyl-3,3-dimethylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Ethyl-3,3-dimethylbutan-1-ol with structurally related alcohols:

| Compound | Molecular Formula | Molecular Weight | Structure Type | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₁₈O | 130.23 | Primary alcohol, highly branched | Ethyl (C2), two methyl (C3) |

| 3,3-Dimethylbutan-1-ol | C₆H₁₄O | 102.17 | Primary alcohol, moderately branched | Two methyl (C3) |

| Hexan-1-ol | C₆H₁₄O | 102.17 | Primary alcohol, linear | None |

| 2,3-Dimethylbutan-2-ol | C₆H₁₄O | 102.17 | Tertiary alcohol | Methyl (C2 and C3) |

Key Observations :

- Branching : this compound has the highest degree of branching, reducing intermolecular van der Waals forces compared to linear alcohols like hexan-1-ol .

- Primary vs. Tertiary Alcohols : Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), primary alcohols like this compound retain reactivity toward oxidation, forming aldehydes or carboxylic acids .

Physical Properties

Boiling Points

Branching lowers boiling points due to reduced surface area and weaker intermolecular forces:

- Hexan-1-ol : 158°C (linear structure allows strong hydrogen bonding) .

- 3,3-Dimethylbutan-1-ol : Lower than hexan-1-ol (~135–140°C estimated) due to moderate branching .

- This compound : Expected to have the lowest boiling point among these alcohols (likely <130°C) due to extensive branching .

Solubility

All primary alcohols are miscible in polar solvents (e.g., water) to varying degrees. However, increased branching in this compound reduces polarity, making it less water-soluble than hexan-1-ol but more soluble than tertiary alcohols .

Chemical Reactivity

- Oxidation: As a primary alcohol, this compound can oxidize to 2-ethyl-3,3-dimethylbutanoic acid. However, steric hindrance from branching may slow reaction rates compared to linear alcohols .

- Esterification : Reacts with carboxylic acids to form esters, a property shared with other primary alcohols. Applications include fragrance and polymer industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.